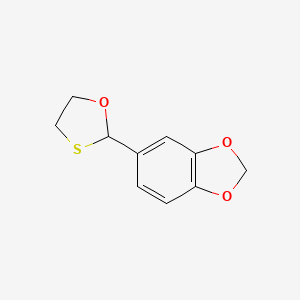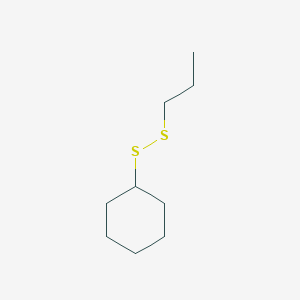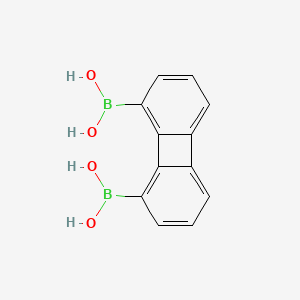
Biphenylene-1,8-diyldiboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biphenylene-1,8-diyldiboronic acid: is an organic compound that belongs to the class of boronic acids It is characterized by the presence of two boronic acid groups attached to a biphenylene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of biphenylene-1,8-diyldiboronic acid typically involves the coupling of boronic acid derivatives with biphenylene precursors. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-boron bond. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated batch reactors can be employed to optimize the production process. These methods allow for precise control over reaction parameters, leading to consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions: Biphenylene-1,8-diyldiboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid groups can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid groups to boranes.
Substitution: Electrophilic substitution reactions can occur at the biphenylene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products: The major products formed from these reactions include boronic esters, borates, boranes, and various substituted biphenylene derivatives .
Wissenschaftliche Forschungsanwendungen
Biphenylene-1,8-diyldiboronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of biphenylene-1,8-diyldiboronic acid involves its ability to form covalent bonds with target molecules. The boronic acid groups can interact with diols and other nucleophiles, leading to the formation of stable complexes. This property is particularly useful in glucose sensing, where the compound binds to glucose molecules, enabling their detection . Additionally, its interactions with biological targets can modulate various biochemical pathways, making it a potential candidate for drug development .
Vergleich Mit ähnlichen Verbindungen
- Benzene-1,4-diboronic acid
- Phenylboronic acid
- Bis(pinacolato)diboron
- 4-Biphenylboronic acid
- 2,5-Thiophenediylbisboronic acid
Comparison: Biphenylene-1,8-diyldiboronic acid stands out due to its unique biphenylene backbone, which imparts distinct electronic and steric properties. Compared to benzene-1,4-diboronic acid, it offers greater rigidity and planarity, which can influence its reactivity and interactions with other molecules. Its ability to form stable complexes with diols makes it particularly valuable in applications such as glucose sensing, where high selectivity and sensitivity are required .
Eigenschaften
CAS-Nummer |
480438-76-4 |
|---|---|
Molekularformel |
C12H10B2O4 |
Molekulargewicht |
239.8 g/mol |
IUPAC-Name |
(8-boronobiphenylen-1-yl)boronic acid |
InChI |
InChI=1S/C12H10B2O4/c15-13(16)9-5-1-3-7-8-4-2-6-10(14(17)18)12(8)11(7)9/h1-6,15-18H |
InChI-Schlüssel |
AVSQIGJONKDOLH-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C2C(=CC=C1)C3=CC=CC(=C32)B(O)O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylbut-2-enal](/img/structure/B14252398.png)

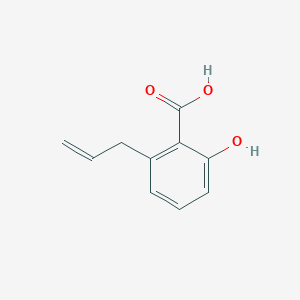
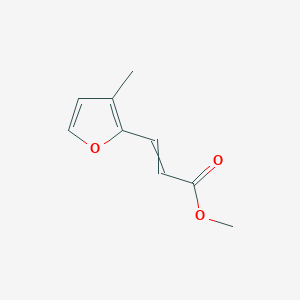
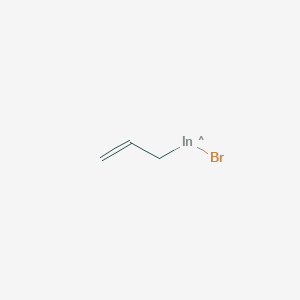
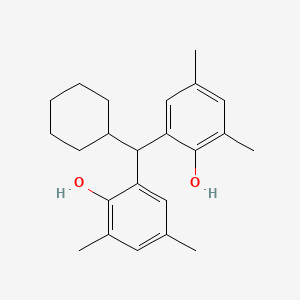
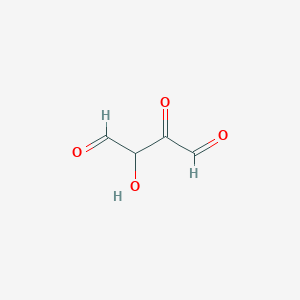
![Benzamide, N-methyl-2,4-dinitro-6-[(phenylmethyl)thio]-](/img/structure/B14252427.png)
![2-Benzylidene-1,6,9-trioxaspiro[4.5]dec-3-ene](/img/structure/B14252428.png)
![Tris[3,5-bis(trifluoromethyl)phenyl]alumane](/img/structure/B14252433.png)
![8-methyl-1H-pyrimido[5,4-c]quinoline-2,4-dione](/img/structure/B14252450.png)
